Ethyl 3-bromo-6-hydroxypicolinate
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Overview
Description
Ethyl 3-bromo-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the third position and a hydroxyl group at the sixth position on the pyridine ring.
Preparation Methods
Ethyl 3-bromo-6-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 6-hydroxypicolinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 3-bromo-6-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation Reactions: The hydroxyl group at the sixth position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives .
Scientific Research Applications
Ethyl 3-bromo-6-hydroxypicolinate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its bromine and hydroxyl groups provide reactive sites for further functionalization.
Medicinal Chemistry: Researchers explore its potential as a building block for developing new pharmaceuticals. Its structural features may contribute to the design of compounds with biological activity.
Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-hydroxypicolinate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and hydroxyl groups, which can participate in various chemical reactions. In medicinal chemistry, its mechanism of action would be determined by the specific biological target it interacts with, such as enzymes or receptors. The molecular pathways involved would depend on the nature of the target and the specific interactions between the compound and the target .
Comparison with Similar Compounds
Ethyl 3-bromo-6-hydroxypicolinate can be compared with other similar compounds, such as:
Ethyl 6-hydroxypicolinate:
Ethyl 3-chloro-6-hydroxypicolinate: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and chemical properties.
Ethyl 3-bromo-5-hydroxypicolinate:
This compound is unique due to the specific positioning of the bromine and hydroxyl groups, which influence its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJORIDPWCWOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=O)N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673292 |
Source
|
Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-79-3 |
Source
|
Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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